Raphin1 was discovered by researchers in Anne Bertolotti's group at the Laboratory of Molecular Biology in Cambridge, United Kingdom. The team developed a novel platform for screening selective inhibitors of serine/threonine phosphatases, leading to the identification of Raphin1 through a method that employed surface plasmon resonance for target-based discovery . This compound is classified as a small molecule inhibitor specifically targeting PPP1R15B, which plays a critical role in cellular proteostasis by regulating protein synthesis and degradation pathways.
The synthesis of Raphin1 involved screening a library of compounds to identify those that selectively bind to PPP1R15B. The initial screening process utilized the holophosphatase surface plasmon resonance method, which allowed researchers to measure binding affinities and selectivity towards different phosphatase regulatory subunits. The successful identification of Raphin1 was characterized by its approximately 30-fold higher affinity for PPP1R15B compared to its closely related counterpart, PPP1R15A .
The mechanism by which Raphin1 exerts its effects involves selective inhibition of PPP1R15B, leading to altered phosphorylation dynamics within the cell. Specifically, when administered at lower concentrations (around 10 micromolar), Raphin1 selectively inhibits PPP1R15B without affecting PPP1R15A. This selectivity is crucial because inhibiting both phosphatases could lead to cytotoxic effects due to persistent phosphorylation and disrupted protein synthesis . The transient nature of eIF2α phosphorylation caused by Raphin1 suggests that it can enhance cellular quality control mechanisms by reducing the load of misfolded proteins during stress conditions.
While specific physical and chemical properties such as melting point, solubility, or spectral data for Raphin1 are not extensively documented in the current literature, it is known that the compound can be administered orally and effectively crosses the blood-brain barrier in mouse models. This property is particularly advantageous for potential therapeutic applications in treating neurodegenerative diseases . The stability of Raphin1 under physiological conditions further supports its viability as a drug candidate.
The primary application of Raphin1 lies in its potential use as a therapeutic agent for neurodegenerative diseases characterized by protein misfolding and aggregation, such as Huntington's disease. In preclinical studies, Raphin1 has shown promise in improving proteostasis and reducing the accumulation of misfolded proteins in cellular models . The ability to selectively target specific phosphatases opens new avenues for drug development aimed at treating various diseases where dysregulation of phosphorylation plays a critical role.
PPP1R15B is constitutively expressed, unlike its stress-inducible homolog PPP1R15A (R15A). This constitutive expression enables R15B to maintain basal p-eIF2α levels under homeostatic conditions, thereby fine-tuning translation rates and preventing aberrant protein aggregation. During endoplasmic reticulum (ER) stress, PERK-mediated eIF2α phosphorylation halts translation initiation, reducing the influx of nascent proteins into the stressed ER. R15B counteracts this by recruiting PP1c to dephosphorylate eIF2α, enabling recovery of protein synthesis. However, in pathological states—such as neurodegenerative diseases or cancer—this activity can be maladaptive:
Table 1: Functional Dichotomy of eIF2α Phosphatase Regulatory Subunits
Feature | PPP1R15B (R15B) | PPP1R15A (R15A) |
---|---|---|
Expression Pattern | Constitutive | Stress-inducible |
Primary Function | Basal p-eIF2α regulation | Stress-resolution |
Inhibition Effect | Sustained translation arrest | Transient attenuation |
Therapeutic Window | Neurodegeneration, cancer | ER stress-specific diseases |
Raphin1 exploits this mechanistic vulnerability by selectively disrupting R15B-PP1c’s substrate recruitment. At 33 nM Kd, it binds the R15B-PP1c holoenzyme, inducing a conformational change that sterically blocks eIF2α access. This results in transient p-eIF2α accumulation (peaking at 30 min post-treatment) and a 40–50% reduction in nascent protein synthesis, as measured by puromycin incorporation assays. Crucially, effects reverse within 4 hours, avoiding the toxicity associated with permanent translational shutdown [2] [5].
Targeting serine/threonine phosphatases has been notoriously challenging due to two interrelated factors:
Raphin1’s discovery overcame these barriers through a bespoke screening platform:
Table 2: Selectivity Profile of Raphin1 Across Phosphatase Complexes
Target Complex | Kd (nM) | Selectivity vs. R15B-PP1c |
---|---|---|
R15B-PP1c | 33 | 1-fold (reference) |
R15A-PP1c | >1,000 | >30-fold selective |
PP1c (alone) | No binding | Undetectable affinity |
PP2A | ND* | No inhibition |
ND: Not detected in cell-based assays [5] [8]
This subunit-specific approach unlocks therapeutic precision. In multiple myeloma, Raphin1 (10 μM) potentiated bortezomib’s efficacy by 3.5-fold in vitro by exacerbating proteotoxic stress. Myeloma cells, dependent on R15B to manage immunoglobulin load, underwent apoptosis via ATF4-CHOP activation, while primary B cells were spared [4] [9]. Similarly, Raphin1’s blood-brain barrier permeability (brain/plasma ratio = 0.8) enabled CNS targeting in Huntington’s models without systemic toxicity, underscoring the safety advantages of regulatory subunit inhibition over catalytic blockade [3] [5].
Table 3: Preclinical Efficacy of Raphin1 in Disease Models
Disease Model | Dosing Regimen | Key Outcomes |
---|---|---|
Huntington’s (HD82Q mice) | 2 mg/kg/day, oral, 6 weeks | 60% ↓ huntingtin aggregates; 25% ↑ body weight |
Multiple Myeloma | 10 μM + 5 nM bortezomib | 70% ↑ apoptosis vs. bortezomib alone |
The future of phosphatase targeting lies in extending this paradigm. Raphin1 exemplifies how regulatory subunits—once deemed “undruggable”—can be selectively inhibited by leveraging advanced biophysical methods and holoprotein reconstitution. With >200 human PP1 regulatory complexes remaining, this strategy offers a roadmap for targeting diverse phosphatase-dependent pathologies [2] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1